molecular formula C7H6F3NO B1290082 2-Amino-6-(trifluoromethyl)phenol CAS No. 72534-45-3

2-Amino-6-(trifluoromethyl)phenol

Cat. No.: B1290082
CAS No.: 72534-45-3
M. Wt: 177.12 g/mol
InChI Key: XOXAZFFGKMIJKE-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H6F3NO. It is characterized by the presence of an amino group at the second position and a trifluoromethyl group at the sixth position on a phenol ring.

Safety and Hazards

The safety information for 2-Amino-6-(trifluoromethyl)phenol indicates that it is associated with some hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of phenol derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions . The amino group can then be introduced via nitration followed by reduction or through direct amination reactions.

Industrial Production Methods: Industrial production of 2-Amino-6-(trifluoromethyl)phenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-6-(trifluoromethyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-(trifluoromethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly enhances its stability and lipophilicity compared to other similar compounds, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXAZFFGKMIJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624149
Record name 2-Amino-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72534-45-3
Record name 2-Amino-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-trifluoromethyl-2-nitrophenol(1.84 g, 8.67 mmol) and tin (II) chloride (6.0 g, 26.2 mmol) in ethanol(150 mL) was heated at 80° C. under argon. After 2 hours, the starting material has disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH7-8), by addition of solid NaOH, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(1.35 g, 88%). 1H NMR (CD3OD): d 6.93 (d, 1H), 6.82 (t, 1H), 6.78 (d, 1H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

2-Nitro-6-trifluoromethyl-phenol (1.8 g) (J. Org. Chem. 1962, 27, 4660-4662) was dissolved in MeOH (20 ml) prior to the addition of 10% Pd/C (1.0 g). The reaction was placed on a Parr aparatus under hydrogen at 60 psi for 4 h. The palladium was filtered off and the solution was concentrated to give 2-amino-6-trifluoromethyl-phenol (1.1 g): 1H NMR (CD3OD, δ ppm, 300 mHz) 6.78 (m, 2H), 6.90 (d, 1H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the solution of 2-trifluoromethyl-6-nitrophenol (4.2 g, 20.3 mmol) in ethanol (20 ml, Tin (II) chloride (22.9 g, 101 mmol) was added. The reaction mixture was stirred at reflux for about 4 hours, tThen it was cooled to room temperature. The NaHCO3 (aq) was added until pH=7 was obtained and then the mixture was extracted with ethyl acetate (3×). The combined organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give desired product (3.4 g, 94%). EI-MS m/z 178 (M+).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

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